molecular formula C12H13F2N3 B11742420 N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11742420
M. Wt: 237.25 g/mol
InChI Key: OJRRRCZGVMGPFH-UHFFFAOYSA-N
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Description

N-[(2,3-Difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a 1-ethyl-substituted pyrazole core and a (2,3-difluorophenyl)methyl group attached to the 4-amino position. This compound is structurally related to bioactive molecules targeting receptors or enzymes, as fluorinated aromatic groups are common in medicinal chemistry for enhancing binding affinity and metabolic stability .

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c1-2-17-8-10(7-16-17)15-6-9-4-3-5-11(13)12(9)14/h3-5,7-8,15H,2,6H2,1H3

InChI Key

OJRRRCZGVMGPFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing substituent variations, synthetic methods, and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield/Key Data Source
N-[(2,3-Difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine (Target) C13H15F2N3 251.28 (calc.) 1-Ethyl, (2,3-difluorophenyl)methyl Not reported; inferred from analogs -
N-[(2,3-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C12H13F2N3 237.25 1-Methyl, (2,3-difluorophenyl)methyl CAS 1006472-90-7
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H15N5 229.28 3-Methyl, pyridin-3-yl, cyclopropyl 17.9% yield; m.p. 104–107°C
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C13H18N4S 262.37 3-Methyl, pyridin-3-yl, methylthiopropyl IR: 3298 cm⁻¹ (N–H stretch)
Goxalapladib (MK0974 analog) C40H39F5N4O3 718.80 Difluorophenyl, naphthyridine core Atherosclerosis treatment candidate

Key Structural and Functional Insights:

Pyridin-3-yl analogs () demonstrate the impact of aromatic heterocycles on solubility and intermolecular interactions, as seen in their lower yields (17.9%) and distinct NMR profiles .

Role of Fluorination :

  • The 2,3-difluorophenyl group is recurrent in bioactive compounds (e.g., MK0974, Goxalapladib) due to its electronegative and steric effects, which improve target binding and reduce oxidative metabolism .

Synthetic Approaches :

  • Copper-catalyzed coupling (e.g., ’s use of CuBr, Cs2CO3) is a plausible route for synthesizing the target compound, given its similarity to pyrazole-amine derivatives .
  • Higher complexity analogs (e.g., pyrrolo-pyridazines in –8) employ multi-step protocols with Pd catalysts, suggesting divergent synthetic challenges for bicyclic systems .

Biological Activity

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C12H11F4N3
  • Molecular Weight : 273.23 g/mol
  • IUPAC Name : 1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]pyrazol-4-amine
  • Canonical SMILES : C1=CC(=C(C(=C1)F)F)CNC2=CN(N=C2)CC(F)F

The compound features a pyrazole ring substituted with an ethyl group and a difluorobenzyl group, enhancing its lipophilicity and biological activity potential.

Pharmacological Research

This compound has been investigated for various pharmacological properties:

  • Anticancer Activity :
    • The compound has shown promising results against several cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
    • It was noted that the compound's structure allows it to form strong hydrogen bonds with key residues in target proteins, enhancing its binding affinity.
  • Anti-inflammatory Effects :
    • The compound has been identified as a potential inhibitor of MK2, a kinase involved in inflammatory responses. Inhibition of MK2 leads to reduced TNFα release in cellular models, highlighting its therapeutic potential in treating inflammatory diseases .
  • Antioxidant Properties :
    • Studies have indicated that the compound exhibits antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The difluorobenzyl moiety enhances binding through hydrogen bonds and van der Waals interactions with biological targets.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity to achieve desired biological effects.

Biological Activity Comparison Table

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityAntioxidant Activity
This compoundHepG2: 54.25%Inhibits TNFα releaseModerate
Related Pyrazole Derivative AIC50: 73 mg/mL (various cancers)ModerateHigh
Related Pyrazole Derivative BIC50: >50 mM (inactive)No activityLow

This table summarizes the comparative biological activities of this compound against related compounds.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was among the top performers against HeLa cells. The study highlighted that structural modifications could significantly enhance or diminish biological activity .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that this compound effectively inhibited the phosphorylation of HSP27 and TNFα release in LPS-stimulated macrophages. This study underscores the compound's potential as a therapeutic agent for inflammatory diseases .

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